molecular formula C16H10F2N2 B8196635 4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine

4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine

Cat. No.: B8196635
M. Wt: 268.26 g/mol
InChI Key: AIOCLFOJLLFDOQ-UHFFFAOYSA-N
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Description

4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine (CAS 1429342-59-5) is a high-purity organic compound that serves as a critical building block in advanced materials science and coordination chemistry. Its molecular formula is C₁₆H₁₀F₂N₂, with a molar mass of 268.26 g/mol . The compound features a rigid, planar structure where two pyridine rings are connected via a 2,5-difluoro-1,4-phenylene core, creating an electron-deficient and conjugated system . This compound is primarily utilized in the development of organic electronic materials due to its excellent charge transport properties. It is a key precursor in the synthesis of conjugated polymers and small molecules for next-generation devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) . The fluorinated aromatic core enhances the thermal stability of the resulting materials and significantly influences their electronic properties, making them suitable for creating materials with high electron mobility . Furthermore, this compound is extensively employed as a bridging ligand in the design of coordination polymers and Metal-Organic Frameworks (MOFs) . Its structure allows it to coordinate with various metal ions to form complex architectures with specific functionalities. Research has demonstrated its successful application in constructing a paramagnetic Co(II)-based three-dimensional framework, which exhibits good thermal stability and interesting magnetic properties, showcasing its utility in gas storage, separation, and catalysis . For optimal stability, the compound should be stored sealed in a dry environment, preferably between 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(2,5-difluoro-4-pyridin-4-ylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2/c17-15-10-14(12-3-7-20-8-4-12)16(18)9-13(15)11-1-5-19-6-2-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOCLFOJLLFDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=C(C=C2F)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization in Anhydrous Hydrogen Fluoride

A foundational method for fluorinating aromatic amines, as demonstrated in the synthesis of 4,4'-difluorobenzophenone (EP0004710A2), involves diazotization in anhydrous or concentrated aqueous hydrogen fluoride (HF). While this patent focuses on benzophenone derivatives, its principles are transferable to fluorinated phenylene intermediates.

In the referenced process, 4,4'-diamino-diphenylmethane undergoes diazotization with sodium nitrite in HF at temperatures between -20°C and -10°C, followed by thermal decomposition at 40–100°C to yield fluorinated products. For this compound, a similar approach could involve:

  • Diazotization of a diaminophenylene precursor to replace amine groups with fluorine.

  • Stabilization of the diazonium intermediate in HF to prevent side reactions.

  • Controlled thermal decomposition to achieve selective fluorination at the 2 and 5 positions.

Table 1: Reaction Conditions for Diazotization-Based Fluorination

ParameterValue RangeSource
Temperature (Diazotization)-20°C to -10°C
HF Concentration80–95% w/w
Molar Ratio (NaNO₂:Amine)4:1 to 6:1
Decomposition Temperature50°C to 70°C

Oxidation and Functionalization

Nitric Acid-Mediated Oxidation

The patent EP0004710A2 highlights nitric acid as an effective oxidant for converting methylene groups to ketones. Although this compound lacks a ketone moiety, this method could hypothetically oxidize intermediate alkyl chains or hydroxyl groups during synthesis. For instance, if a methylene-linked dipyridine precursor were formed, nitric acid oxidation might yield undesired byproducts, necessitating careful route design .

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Coordination Reactions: It can coordinate with metal ions to form metal-organic frameworks (MOFs).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Coordination Reactions: Metal salts such as zinc nitrate or cadmium nitrate are used in the presence of the compound to form MOFs.

Major Products Formed

Scientific Research Applications

4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination leads to the formation of metal-organic frameworks with unique structural and luminescent properties. The molecular targets are the metal ions, and the pathways involved include metal-ligand coordination and charge transfer processes .

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The table below compares 4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine with similar compounds differing in substituents on the central phenylene ring:

Compound Name Substituents (R) Key Applications Notable Properties
This compound 2,5-F Solar cells, MOFs High electron-withdrawing capacity; enhances charge transport in polymers
4,4'-(2,5-Dimethyl-1,4-phenylene)dipyridine (bipy-xylene) 2,5-CH₃ Gas separation (C₂H₂/CO₂) in MOFs Forms ultramicroporous sql networks; IAST selectivity of 22.5 for C₂H₂/CO₂
4,4'-(2,5-Diethoxy-1,4-phenylene)dipyridine 2,5-OCH₂CH₃ Photoluminescent materials, MOFs Exhibits π-π stacking and hydrogen bonding; used in oligo(phenylene vinylene) derivatives
4,4’-(2,5-Dimethoxy-1,4-phenylene)dipyridine 2,5-OCH₃ MOF synthesis (e.g., MeP5-MOF series) Electron-donating groups increase framework flexibility; used in pillararene-MOF hybrids

Performance in MOFs

  • Gas Separation: Bipy-xylene (2,5-CH₃) forms sql-16-Cu-NO₃, a coordination network with partial molecular sieving for C₂H₂ over CO₂ (IAST selectivity: 22.5). The methyl groups optimize pore size (~3.6 Å) for selective adsorption .
  • Framework Stability :

    • Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups introduce steric bulk and flexibility, enabling postsynthetic modifications (e.g., pillararene incorporation in MeP5-MOFs) .
    • Fluorine’s small atomic radius and rigidity could enhance thermal stability but limit framework adaptability compared to bulkier substituents.

Electronic and Photophysical Properties

  • Solar Cell Performance: The difluoro derivative’s electron-withdrawing nature improves electron affinity in conjugated polymers, achieving higher power conversion efficiency (PCE) in all-polymer solar cells compared to non-fluorinated analogs . Methoxy and ethoxy groups (electron-donating) are less favorable for charge transport but useful in luminescent MOFs for light harvesting .
  • Crystal Packing: 4,4'-(2,5-Diethoxy-1,4-phenylene)dipyridine exhibits monoclinic packing (space group P2₁/c) with C–H···N hydrogen bonds and π-π interactions (3.8–4.0 Å spacing) .

Biological Activity

4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C₁₆H₁₀F₂N₂
  • Molecular Weight : 268.26 g/mol
  • CAS Number : 1429342-59-5

The compound features a bipyridine structure with fluorine substitutions that may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various biological systems.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
U-937 (Monocytic Leukemia)12.50
A549 (Lung Cancer)18.75
Jurkat (T-cell Leukemia)14.00

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant cytotoxicity at micromolar levels.

The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis and disruption of cellular signaling pathways. Flow cytometry assays have demonstrated that the compound induces apoptosis in MCF-7 and U-937 cells in a dose-dependent manner .

Case Studies

  • Study on MCF-7 Cells :
    • In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.
    • The study concluded that the compound's structure enhances its ability to penetrate cell membranes and interact with intracellular targets .
  • In Vivo Studies :
    • Preliminary in vivo studies using mouse models indicated that administration of the compound resulted in reduced tumor size in xenograft models of breast cancer. Histological analysis showed increased apoptosis in tumor tissues .

Structural Activity Relationship (SAR)

The presence of fluorine atoms in the structure is believed to enhance lipophilicity and improve binding affinity to biological targets. SAR studies suggest that modifications to the bipyridine moiety can lead to variations in biological potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.